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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using nourseothricin sulfate for

the selection of genetically modified mammalian cells following CRISPR/Cas9 gene editing.

Detailed protocols for determining optimal antibiotic concentrations and a standard workflow for

CRISPR/Cas9 with nourseothricin selection are provided.

Introduction to Nourseothricin Sulfate
Nourseothricin sulfate (also known as clonNAT) is a broad-spectrum aminoglycoside

antibiotic effective against a wide range of organisms, including bacteria, yeast, fungi, and plant

cells.[1][2] In mammalian cell culture, it is a valuable tool for selecting cells that have been

successfully transfected or transduced with a vector containing the nourseothricin

acetyltransferase (NAT) gene, which confers resistance to the antibiotic.[3] Its distinct

mechanism of action and lack of cross-resistance with other common selection antibiotics

make it a versatile choice for complex genome editing experiments.[4]

Mechanism of Action
Nourseothricin inhibits protein synthesis in susceptible cells.[1][5] It binds to the 30S ribosomal

subunit, leading to misreading of the mRNA and the incorporation of incorrect amino acids into

the growing polypeptide chain.[1][6] This results in the accumulation of nonfunctional proteins,
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ultimately leading to cell death.[5] The NAT enzyme inactivates nourseothricin by acetylating

the β-amino group of the β-lysine residue, preventing the antibiotic from binding to the

ribosome.[7]

Quantitative Data: Nourseothricin Sulfate
Concentrations for Mammalian Cell Selection
The optimal concentration of nourseothricin sulfate for selection varies depending on the cell

line. It is crucial to perform a kill curve experiment to determine the minimum concentration

required to effectively kill non-resistant cells. Below is a summary of recommended

concentration ranges for various mammalian cell lines.

Cell Line
Recommended
Concentration Range
(µg/mL)

Notes

HEK293T 50 - 100
A commonly used human

embryonic kidney cell line.

U2OS 50 - 100
A human osteosarcoma cell

line.

A2780 75 - 150
A human ovarian carcinoma

cell line.

HMEC 50
Human Mammary Epithelial

Cells.[3]

BT549 50 - 100
A human breast carcinoma cell

line.

Note: The concentrations listed above are starting points. An antibiotic kill curve is essential for

each new cell line and even for different passages of the same cell line.

Experimental Protocols
Protocol 1: Determining the Optimal Nourseothricin
Concentration (Kill Curve)
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This protocol describes how to determine the minimum concentration of nourseothricin
sulfate required to kill your specific mammalian cell line.

Materials:

Mammalian cell line of interest

Complete cell culture medium

Nourseothricin sulfate stock solution (e.g., 100 mg/mL in sterile water)

24-well or 96-well cell culture plates

Trypsin-EDTA

Phosphate-buffered saline (PBS)

Cell counting device (e.g., hemocytometer or automated cell counter)

Procedure:

Cell Plating:

The day before starting the selection, seed your cells in a 24-well or 96-well plate at a

density that will result in 50-80% confluency on the day of antibiotic addition.[8][9]

Preparation of Nourseothricin Dilutions:

Prepare a series of dilutions of nourseothricin sulfate in complete cell culture medium. A

typical range to test is 0, 25, 50, 75, 100, 150, 200, and 250 µg/mL. Prepare enough of

each concentration to replace the media every 2-3 days for the duration of the experiment

(typically 7-14 days).[8][10]

Antibiotic Addition:

After 24 hours of incubation, aspirate the existing medium from the cells and replace it

with the medium containing the different concentrations of nourseothricin. Include a "no

antibiotic" control well.
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Incubation and Observation:

Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Observe the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.

Replace the medium with freshly prepared antibiotic-containing medium every 2-3 days.[9]

Determining the Optimal Concentration:

After 7-10 days (or longer for slow-growing cells), identify the lowest concentration of

nourseothricin that results in complete cell death.[8] This is the optimal concentration to

use for selecting your CRISPR/Cas9-edited cells.

Protocol 2: CRISPR/Cas9 Gene Editing and
Nourseothricin Selection
This protocol outlines the general workflow for performing CRISPR/Cas9 gene editing and

selecting the successfully edited cells using nourseothricin sulfate.

Materials:

Mammalian cell line of interest

CRISPR/Cas9 plasmids (containing Cas9, guide RNA, and the nourseothricin resistance

gene - NAT)

Transfection reagent or electroporation system

Complete cell culture medium

Nourseothricin sulfate at the predetermined optimal concentration

Cell culture plates/flasks

Genomic DNA extraction kit

PCR reagents
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Sanger sequencing or next-generation sequencing (NGS) services

Procedure:

Guide RNA Design and Plasmid Construction:

Design a guide RNA (gRNA) specific to your target gene of interest.

Clone the gRNA sequence into a suitable CRISPR/Cas9 vector that also contains an

expression cassette for the nourseothricin acetyltransferase (NAT) gene.

Transfection/Transduction:

Transfect or transduce your mammalian cells with the CRISPR/Cas9-NAT plasmid

according to the manufacturer's protocol for your chosen method (e.g., lipid-based

transfection, electroporation, or lentiviral transduction).

Cell Recovery:

Allow the cells to recover for 24-48 hours post-transfection/transduction in complete

medium without nourseothricin.

Nourseothricin Selection:

After the recovery period, aspirate the medium and replace it with fresh complete medium

containing the predetermined optimal concentration of nourseothricin sulfate.

Continue to culture the cells in the selection medium, replacing it every 2-3 days.

Non-transfected/transduced cells will die, while resistant cells containing the

CRISPR/Cas9-NAT plasmid will survive and proliferate.

Expansion of Resistant Cells:

Once resistant colonies are visible, they can be individually picked and expanded into

clonal populations, or the entire pool of resistant cells can be expanded.

Verification of Gene Editing:
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Extract genomic DNA from the expanded cell populations.

Perform PCR to amplify the target genomic region.

Use Sanger sequencing or NGS to confirm the presence of the desired edits (insertions,

deletions, or homology-directed repair).
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Caption: Mechanism of action of nourseothricin and the resistance mechanism.
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Caption: Experimental workflow for CRISPR/Cas9 editing with nourseothricin selection.
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Caption: Logical relationship of components in CRISPR/Cas9 nourseothricin selection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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